molecular formula C10H6N2OS B8540275 Imidazo[2,1-b]benzothiazole-3-carboxaldehyde

Imidazo[2,1-b]benzothiazole-3-carboxaldehyde

Cat. No. B8540275
M. Wt: 202.23 g/mol
InChI Key: ZSQJGWCTLQDBEB-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

A solution of imidazo[2,1-b]benzothiazole-3-methanol (Formula J-2) (2.0 g) in DMF (30 mL) and toluene (200 mL) was treated with MnO2 (4.5 g) and the mixture was azeotropically distilled for 4.5 hours. A second change of MnO2 (2.0 g) and distillation for 1 hour completed the conversion. The suspension was filtered, the combined filtrate and ethyl acetate washes of the cake were concentrated, the residue was diluted with water, and filtered to yield imidazo[2,1-b]benzothiazole-3-carboxaldehyde (Formula J-3) (2.0 g). Crude imidazo[2,1-b]benzothiazole-3-carboxaldehyde (Formula J-3) was used without further purification.
Name
imidazo[2,1-b]benzothiazole-3-methanol
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[C:3]([CH2:13][OH:14])[N:4]2[C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=3[S:6][C:5]=12>CN(C=O)C.C1(C)C=CC=CC=1.O=[Mn]=O>[N:1]1[CH:2]=[C:3]([CH:13]=[O:14])[N:4]2[C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=3[S:6][C:5]=12

Inputs

Step One
Name
imidazo[2,1-b]benzothiazole-3-methanol
Quantity
2 g
Type
reactant
Smiles
N=1C=C(N2C1SC1=C2C=CC=C1)CO
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
4.5 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the mixture was azeotropically distilled for 4.5 hours
Duration
4.5 h
DISTILLATION
Type
DISTILLATION
Details
A second change of MnO2 (2.0 g) and distillation for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate and ethyl acetate washes of the cake were concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with water
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N=1C=C(N2C1SC1=C2C=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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